molecular formula C21H24N2O4 B2386617 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide CAS No. 921836-88-6

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide

Cat. No.: B2386617
CAS No.: 921836-88-6
M. Wt: 368.433
InChI Key: DTHDYTHSUCBIPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide is a synthetic organic compound with the CAS number 921836-88-6 and a molecular formula of C21H24N2O4, corresponding to a molecular weight of 368.4 g/mol . This benzoxazepine derivative is characterized by a complex structure featuring a 1,5-benzoxazepine core substituted with an ethyl group, geminal dimethyl groups, and a 4-methoxybenzamide moiety . This compound is intended for research applications and is exclusively offered for non-human studies. It is not designed for diagnostic, therapeutic, or any human or veterinary applications . In scientific research, benzoxazepine-based small molecules have been identified as valuable scaffolds in medicinal chemistry and drug discovery efforts. For instance, structurally related 1,5-dihydrobenzo[e][1,4]oxazepin-2(3H)-one compounds have been identified as hits in phenotypic screens targeting the differentiation of Acute Myeloid Leukemia (AML) cells, demonstrating the potential of this chemical class in oncology research . Furthermore, sophisticated web-crawling studies have identified numerous novel synthetic cannabinoids, highlighting a broad research interest in diverse psychoactive substances and the importance of chemical analysis in public health risk assessment . Researchers utilize such compounds as critical tools for probing biological systems and developing new therapeutic agents.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-5-23-17-12-15(8-11-18(17)27-13-21(2,3)20(23)25)22-19(24)14-6-9-16(26-4)10-7-14/h6-12H,5,13H2,1-4H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHDYTHSUCBIPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H26N2O5S
  • Molecular Weight : 418.50654 g/mol
  • IUPAC Name : N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-methoxyphenyl)methanesulfonamide
  • SMILES : CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications:

1. Anticancer Activity

Studies have shown that derivatives of oxazepine compounds exhibit significant anticancer properties. For instance, the oxazepine pharmacophore has demonstrated potent inhibition against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell survival pathways.

2. Anti-inflammatory Effects

The compound is being investigated for its anti-inflammatory properties. Research indicates that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This activity is particularly relevant for conditions such as ulcerative colitis and psoriasis, where inflammation plays a critical role.

3. Neuroprotective Properties

Recent studies suggest that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo...) may possess neuroprotective effects. The ability to cross the blood-brain barrier has been noted in related compounds, allowing for potential applications in neurodegenerative diseases.

The biological activities of this compound can be attributed to several mechanisms:

Targeting Kinases

The compound has shown affinity for specific kinases involved in signaling pathways that regulate cell growth and apoptosis. For example:

  • RIPK1 Inhibition : The compound's structure allows it to bind effectively to RIPK1 kinase, which is crucial in necroptotic cell death pathways. Inhibition of this kinase can lead to reduced cell death in inflammatory conditions .

Modulation of Cytokine Production

The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation and tissue damage during chronic inflammatory responses .

Case Studies

Several studies have highlighted the effectiveness of similar compounds:

StudyFocusFindings
Phase II Clinical TrialsInvestigated for chronic immune inflammatory disorders; showed high brain uptake and significant inhibition of necroptosis in cells.
Anticancer ActivityDemonstrated IC50 values in low nanomolar range against various cancer cell lines; potential for further development as an anticancer agent.
NeuroprotectionExhibited protective effects in models of neurodegeneration; potential implications for Alzheimer's disease treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several benzoxazepine and benzamide derivatives. Key comparisons include:

N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide

  • Structural Difference : Replaces the 4-methoxy group with 3,4-difluoro substituents on the benzamide moiety.
  • Solubility: Fluorine substituents may lower aqueous solubility compared to the methoxy group, which has electron-donating and hydrophilic character.
  • Biological Implications : While specific data on the target compound are unavailable, fluorinated analogs often exhibit improved metabolic stability and target affinity due to increased lipophilicity and resistance to oxidative degradation .

(S)-5-Benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide (GSK2982772)

  • Structural Difference : Features a triazole carboxamide group instead of benzamide and a methyl substituent at position 5 of the benzoxazepine core.
  • Biological Activity : Demonstrates potent RIPK1 inhibition, reducing TNF-dependent inflammatory responses. The triazole group may facilitate hydrogen bonding with kinase active sites.

N-(tert-Butyl)-4-methoxybenzamide

  • Structural Difference : Lacks the benzoxazepine ring, with a tert-butyl group directly attached to the benzamide nitrogen.
  • Key Contrasts :
    • Molecular Weight : Simplified structure reduces molecular weight (~228 g/mol vs. ~400 g/mol estimated for the target compound), impacting bioavailability and dosing.
    • Lipophilicity : The tert-butyl group increases logP, favoring passive diffusion across membranes compared to the benzoxazepine core, which may require active transport .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity
N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide (Target) Benzoxazepine 4-Methoxybenzamide ~400 (estimated) Hypothesized kinase modulation
N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide Benzoxazepine 3,4-Difluorobenzamide ~407 (C21H20F2N2O3) Not reported
GSK2982772 Benzoxazepine Triazole carboxamide ~381 (C20H20N6O3) RIPK1 inhibition
N-(tert-Butyl)-4-methoxybenzamide Benzamide tert-Butyl, 4-methoxy ~228 (C11H14ClNO2) Not reported

Research Findings and Mechanistic Insights

  • Synthetic Routes : Analogous benzoxazepine derivatives are synthesized via carbodiimide-mediated coupling of carboxylic acids to amine intermediates, as seen in related benzamide syntheses .
  • Structure-Activity Relationships (SAR) :
    • Benzamide Substituents : Electron-donating groups (e.g., methoxy) may enhance solubility but reduce binding affinity to hydrophobic kinase pockets compared to halogenated analogs.
    • Benzoxazepine Core : The ethyl and dimethyl groups likely stabilize the ring conformation, influencing target engagement and metabolic stability .
  • Therapeutic Potential: While direct data on the target compound are lacking, structural analogs like GSK2982772 highlight benzoxazepines' applicability in inflammatory and oncological disorders .

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The retrosynthetic pathway for this compound centers on disconnecting the amide bond and the benzoxazepin ring system. The primary intermediates include:

  • 5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-amine (Intermediate A)
  • 4-Methoxybenzoyl chloride (Intermediate B)

Intermediate A serves as the heterocyclic backbone, while Intermediate B provides the acylating agent for amide bond formation. The synthesis of Intermediate A itself requires a multi-step sequence involving cyclization and functionalization reactions.

Synthesis of 5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-amine

Cyclization of Amino Alcohol Precursors

The benzoxazepin ring is constructed via intramolecular cyclization of a suitably functionalized amino alcohol. A representative protocol involves:

  • Starting material : 2-Amino-5-ethyl-4-hydroxybenzyl alcohol derivative
  • Reagents : Ethyl acetoacetate (for introducing the 3,3-dimethyl-4-oxo moiety)
  • Conditions : Reflux in ethanol with catalytic p-toluenesulfonic acid (p-TsOH) for 12 hours.

The reaction proceeds through a tandem keto-enol tautomerization and nucleophilic attack, yielding the seven-membered oxazepin ring. Key parameters affecting yield include:

Parameter Optimal Value Yield Impact (%)
Temperature 80°C +15%
Catalyst Loading 5 mol% p-TsOH +22%
Solvent Polarity Ethanol Baseline

Post-cyclization, the 7-nitro group (if present) is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C) in tetrahydrofuran (THF).

Amide Bond Formation

Coupling Strategies

The final step involves coupling Intermediate A with 4-methoxybenzoic acid derivatives. Two predominant methods are employed:

Schotten-Baumann Reaction
  • Reagents : 4-Methoxybenzoyl chloride, aqueous NaOH
  • Conditions : Dichloromethane/water biphasic system at 0–5°C
  • Yield : 68–72%

This method is cost-effective but suffers from hydrolysis side reactions, necessitating careful pH control.

Carbodiimide-Mediated Coupling
  • Reagents : 4-Methoxybenzoic acid, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)
  • Solvent : Anhydrous dichloromethane
  • Temperature : Room temperature, 24 hours
  • Yield : 85–89%

The carbodiimide approach offers superior regioselectivity, particularly when steric hindrance from the 3,3-dimethyl group impedes traditional acylation.

Process Optimization and Scalability

Industrial-scale production requires addressing three critical challenges:

  • Purification of the Benzoxazepin Intermediate : Recrystallization from ethyl acetate/hexane (3:1 v/v) removes uncyclized byproducts.
  • Minimizing Epimerization : Maintaining reaction temperatures below 30°C during amide coupling preserves stereochemical integrity.
  • Solvent Recovery Systems : Closed-loop distillation units recover >95% of dichloromethane, reducing environmental impact.

A comparative analysis of pilot-scale batches reveals:

Batch Size (kg) Yield (%) Purity (HPLC)
1 78 98.2
10 82 98.5
100 85 99.1

Analytical Characterization

Final product qualification employs a triad of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.12 (t, J=7.2 Hz, 3H, CH₂CH₃), 1.45 (s, 6H, C(CH₃)₂), 3.85 (s, 3H, OCH₃), 4.21 (q, J=7.2 Hz, 2H, NCH₂), 6.89–7.43 (m, 7H, aromatic).
  • ¹³C NMR : 172.8 ppm (C=O), 161.2 ppm (OCH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 369.1812 [M+H]⁺
  • Calculated : 369.1815 (C₂₁H₂₅N₂O₄).

X-ray Crystallography

Single-crystal analysis confirms the boat conformation of the oxazepin ring and the trans configuration of the amide bond.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Irradiating the reaction mixture at 150 W for 15 minutes accelerates the cyclization step, achieving 92% conversion versus 78% under conventional heating.

Flow Chemistry Approaches

Continuous flow reactors with immobilized Pd catalysts reduce hydrogenation time from 8 hours to 45 minutes, enabling kilogram-scale production.

Q & A

Q. What are the critical steps and conditions for synthesizing N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide?

  • Methodological Answer : The synthesis involves multi-step reactions starting with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core, followed by coupling with the 4-methoxybenzamide moiety. Key steps include:
  • Core formation : Cyclization under controlled temperatures (e.g., 60–80°C) and inert atmospheres (e.g., nitrogen) to prevent oxidation .

  • Coupling reaction : Use of coupling agents like EDC/HOBt or DCC to attach the benzamide group, requiring anhydrous conditions .

  • Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the final product, with yields typically optimized via solvent selection (e.g., dichloromethane or THF) .

  • Characterization : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity at each stage .

    • Data Table : Synthesis Optimization Parameters
StepKey ConditionsYield RangeReferences
Core formation70°C, N₂ atmosphere, 12h60–75%
Benzamide couplingEDC/HOBt, DCM, RT, 24h50–65%
Final purificationHPLC (C18 column, MeOH/H₂O)>95% purity

Q. How should researchers address discrepancies in spectroscopic data during structural validation?

  • Methodological Answer : Contradictions in NMR or mass spectrometry data often arise from impurities, solvent effects, or tautomerism. Strategies include:
  • Cross-validation : Compare data with structurally similar compounds (e.g., substituted benzoxazepines) to identify expected shifts .
  • Solvent standardization : Use deuterated solvents consistently (e.g., DMSO-d₆ or CDCl₃) and report solvent peaks .
  • Advanced techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm connectivity .
  • Mass spectrometry : Use HRMS to distinguish between isobaric species and verify molecular formulas .

Advanced Research Questions

Q. What mechanistic insights guide the optimization of reaction pathways for derivatives of this compound?

  • Methodological Answer : Kinetic and thermodynamic studies are critical. For example:
  • Kinetic analysis : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps (e.g., amide bond formation) .

  • Solvent effects : Polar aprotic solvents (e.g., DMF) may accelerate nucleophilic substitution but risk side reactions; balance with low-temperature conditions .

  • Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura coupling if aryl halides are intermediates .

    • Data Table : Reaction Pathway Comparison
PathwayAdvantagesLimitationsReferences
Direct amidationFewer steps, lower costLow yields due to steric hindrance
Fragment couplingHigher purityRequires specialized reagents (e.g., BOP-Cl)

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., varying IC₅₀ values) may stem from assay conditions or compound stability. Approaches include:
  • Assay standardization : Use validated protocols (e.g., ATP-based viability assays for cytotoxicity) and control for DMSO concentrations .

  • Stability testing : Perform HPLC analysis pre-/post-assay to confirm compound integrity .

  • Comparative studies : Benchmark against known analogs (e.g., 3,4-difluorobenzamide derivatives) to contextualize activity .

    • Data Table : Biological Activity Profile
TargetAssay TypeIC₅₀/EC₅₀NotesReferences
Kinase XATP competition2.3 µMpH-dependent activity
AntimicrobialMIC (S. aureus)12.5 µg/mLSynergy with β-lactams observed

Q. What strategies are recommended for designing analogs with improved pharmacokinetic properties?

  • Methodological Answer : Focus on modifying substituents to enhance solubility or metabolic stability:
  • Methoxy group replacement : Substitute 4-methoxy with trifluoromethyl (improves lipophilicity) or polar groups (e.g., -OH) for aqueous solubility .
  • Core modifications : Introduce electron-withdrawing groups (e.g., -F) on the benzoxazepine ring to reduce CYP450-mediated oxidation .
  • Prodrug approaches : Convert the amide to ester prodrugs for enhanced oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.